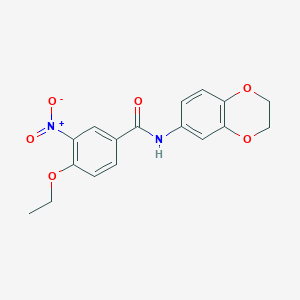

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide

CAS No.:

Cat. No.: VC10257055

Molecular Formula: C17H16N2O6

Molecular Weight: 344.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O6 |

|---|---|

| Molecular Weight | 344.32 g/mol |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide |

| Standard InChI | InChI=1S/C17H16N2O6/c1-2-23-14-5-3-11(9-13(14)19(21)22)17(20)18-12-4-6-15-16(10-12)25-8-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) |

| Standard InChI Key | SFMFSAPMUKBXBA-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |

Introduction

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide is a synthetic organic molecule that combines the structural features of benzodioxin and nitrobenzamide. This compound is not explicitly mentioned in the provided search results, so we will construct a general overview based on related compounds and principles of organic chemistry.

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide would likely involve a reaction between a benzodioxin derivative and an activated nitrobenzoyl chloride in the presence of a base. This process is analogous to the synthesis of similar amide compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, which involves the reaction of an amine with a nitrobenzoyl chloride .

Related Compounds

-

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-nitrobenzamide: This compound has a similar structure but differs in the attachment point of the benzodioxin moiety .

-

N-(2,3-Dihydro-benzo14dioxin-6-yl)-2-[(2-ethoxy-phenyl)-methanesulfonyl-amino]-acetamide: Another compound with a benzodioxin core, but with a different functional group .

Data Table: Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume